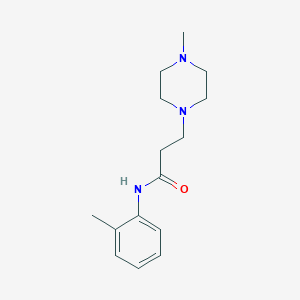
3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide, also known as MTPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. MTPP belongs to the class of piperazine derivatives and has a molecular formula of C15H23N3O.
科学的研究の応用
3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to selectively damage dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease in animal models. This has made 3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide a valuable tool for studying the pathophysiology of Parkinson's disease and developing new treatments for the condition.
作用機序
3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide is metabolized by monoamine oxidase B (MAO-B) to form a toxic metabolite known as MPP+. MPP+ selectively accumulates in dopaminergic neurons and inhibits mitochondrial complex I, leading to oxidative stress and cell death. This mechanism of action is similar to that of the neurotoxin MPTP, which is known to cause Parkinson's disease-like symptoms in humans.
Biochemical and Physiological Effects:
3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide has been shown to selectively damage dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in symptoms similar to Parkinson's disease, including tremors, rigidity, and bradykinesia. 3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide has also been shown to cause oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.
実験室実験の利点と制限
3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide is a valuable tool for studying the pathophysiology of Parkinson's disease and developing new treatments for the condition. Its selective toxicity to dopaminergic neurons makes it a useful model for studying the disease in animal models. However, 3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide has limitations as a tool for studying Parkinson's disease, as it does not fully replicate the complexity of the disease in humans.
将来の方向性
Future research on 3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide could focus on developing new treatments for Parkinson's disease based on its mechanism of action. This could include developing drugs that target mitochondrial complex I or antioxidants that can protect against oxidative stress. Additionally, 3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide could be used as a tool for studying other neurodegenerative diseases that involve dopaminergic neuron damage, such as multiple system atrophy.
合成法
3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide can be synthesized using a multi-step process that involves the reaction of N-phenylpiperazine with 4-methylbenzoyl chloride in the presence of a base to form 3-(4-methylbenzoyl)-N-phenylpiperazine. This intermediate product is then reacted with propionyl chloride in the presence of a base to form 3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide.
特性
製品名 |
3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide |
|---|---|
分子式 |
C15H23N3O |
分子量 |
261.36 g/mol |
IUPAC名 |
N-(2-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C15H23N3O/c1-13-5-3-4-6-14(13)16-15(19)7-8-18-11-9-17(2)10-12-18/h3-6H,7-12H2,1-2H3,(H,16,19) |
InChIキー |
MPGLCBFXJIBSBI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CCN2CCN(CC2)C |
正規SMILES |
CC1=CC=CC=C1NC(=O)CCN2CCN(CC2)C |
溶解性 |
39.2 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Cycloheptyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248457.png)
![1-(3-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248460.png)
![1-Cyclohexyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248461.png)
![3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B248462.png)


![(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248467.png)
![1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248468.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine](/img/structure/B248469.png)
![2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B248470.png)
![[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248476.png)